1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

Descripción general

Descripción

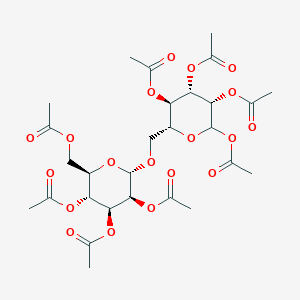

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features and the implications they have for various biological interactions.

Chemical Structure and Properties

The chemical structure of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose can be described by the following formula:

- Molecular Formula : C_{20}H_{30}O_{12}

- CAS Number : 71312998

- Molecular Weight : 430.45 g/mol

This compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that mannosides and their derivatives exhibit significant antimicrobial properties. The acetylated forms of mannose can enhance the binding affinity to lectins on microbial surfaces, potentially inhibiting pathogen adhesion. For instance, studies have shown that certain acetylated mannosides can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus by blocking their adherence to host cells .

Immunomodulatory Effects

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose has been studied for its immunomodulatory effects. It is believed to interact with immune cell receptors such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which plays a crucial role in immune response modulation. The compound's ability to enhance or inhibit immune responses makes it a candidate for therapeutic applications in autoimmune diseases and infections .

Anti-inflammatory Activity

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various acetylated mannose derivatives against common bacterial strains. The results indicated that 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Immunomodulation in Animal Models

In another study involving murine models of autoimmune disease, administration of the compound resulted in a significant reduction in disease severity as measured by clinical scores and histopathological analysis. The treated group showed a decrease in inflammatory cell infiltration compared to controls .

Data Table: Biological Activities Summary

Aplicaciones Científicas De Investigación

Glycobiology Research

Role in Cellular Interactions

This compound serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions. Its structure mimics natural glycoproteins and can be used to investigate the binding affinities of lectins and other carbohydrate-binding proteins. This is critical for understanding cell signaling and recognition processes.

Case Study: Lectin Binding

Research has demonstrated that derivatives of D-mannopyranose can significantly enhance the binding of specific lectins, which are proteins that bind carbohydrates. For instance, studies have shown that the tetraacetylated form can increase the affinity of certain lectins for glycoproteins involved in immune responses .

Pharmaceutical Applications

Drug Delivery Systems

The compound's ability to modify the solubility and stability of drugs makes it a candidate for use in drug delivery systems. By forming conjugates with therapeutic agents, it can improve bioavailability and targeted delivery.

Case Study: Anticancer Drugs

In a study involving anticancer drugs, the incorporation of this carbohydrate derivative into liposomal formulations resulted in enhanced targeting of cancer cells while minimizing side effects on healthy tissues . This highlights its potential in developing more effective cancer therapies.

Synthesis of Glycoconjugates

Glycosylation Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose is often used as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds in the synthesis of various glycoconjugates.

Table: Comparison of Glycosyl Donors

| Compound Name | Yield (%) | Reaction Conditions | References |

|---|---|---|---|

| Tetra-O-acetyl-D-mannopyranose | 85 | Acetic anhydride, pyridine | |

| Tetra-O-acetyl-α-D-glucose | 90 | DMF, BF3·Et2O | |

| Tetra-O-acetyl-β-D-galactose | 80 | CH2Cl2, TMSOTf |

Development of Vaccines

Vaccine Adjuvants

The compound has been explored as a potential adjuvant in vaccine formulations. Its structural properties can enhance immune responses by promoting antigen presentation.

Case Study: Influenza Vaccine

In preclinical trials for influenza vaccines, the addition of this compound improved the immunogenicity of the vaccine candidates by enhancing the activation of dendritic cells . This suggests its utility in developing more effective vaccines against viral infections.

Food Industry Applications

Flavoring and Preservation

Due to its sweet taste profile and stability under various conditions, this compound is being investigated as a food additive for flavor enhancement and preservation.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-RHRLCGFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125632 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123809-60-9 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123809-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.